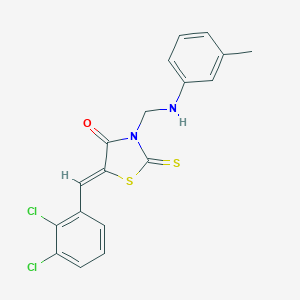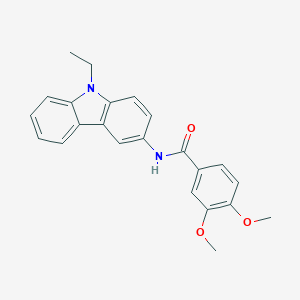
N-(2-fluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₁H₈FNOS and a molecular weight of 221.251 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a 2-fluorophenyl group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-(2-fluorophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorothiophene-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-(2-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-(2-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparaison Avec Des Composés Similaires
N-(2-fluorophenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)thiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring, which can affect its chemical and biological properties.
N-(2-bromophenyl)thiophene-2-carboxamide: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.
N-(2-methylphenyl)thiophene-2-carboxamide: The methyl group can influence the compound’s hydrophobicity and binding affinity.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its reactivity and biological activities.
Propriétés
Formule moléculaire |
C11H8FNOS |
|---|---|
Poids moléculaire |
221.25g/mol |
Nom IUPAC |
N-(2-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
Clé InChI |
OXENPSPONGPQRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-{3-[(4-iodoanilino)carbonyl]phenyl} diallylthiocarbamate](/img/structure/B387332.png)

![7-[(4-Chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387334.png)


![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![Ethyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387339.png)


![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenylacetohydrazide](/img/structure/B387353.png)

